4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 involves the incorporation of deuterium atoms into the molecular structure. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions, such as temperature, pressure, and catalysts, depend on the chosen synthetic pathway .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The amino and imidazole groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole compounds .
Scientific Research Applications
4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 involves its interaction with specific molecular targets and pathways. As an intermediate in the synthesis of labeled paraxanthine, it plays a role in metabolic studies by allowing researchers to trace metabolic pathways and understand the biochemical processes involved . The compound’s deuterium labeling enhances its stability and allows for precise tracking in biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Amino-N,1-dimethyl-5-imidazolecarboxamide: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
5-Amino-3-methyl-3H-imidazole-4-carboxylic Acid Methyl-d3-amide: Another deuterium-labeled imidazole compound used in metabolic research.
5-Amino-1-β-D-ribosyl-4-imidazolecarboxamide-5′-phosphate: A related compound used in the synthesis of AICAR, which is involved in metabolic and biochemical studies.
Uniqueness
4-Amino-N,1-dimethyl-5-imidazolecarboxamide-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic and biochemical studies. This makes it particularly valuable in research applications where accurate tracing of metabolic pathways is essential.
Properties
IUPAC Name |
5-amino-3-methyl-N-(trideuteriomethyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-8-6(11)4-5(7)9-3-10(4)2/h3H,7H2,1-2H3,(H,8,11)/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLBVKAZENBDRQ-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(N=CN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=O)C1=C(N=CN1C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.